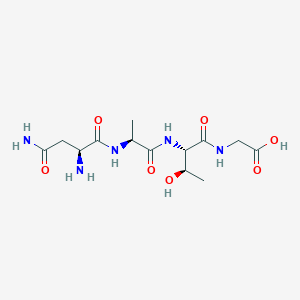
L-Asparaginyl-L-alanyl-L-threonylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-alanyl-L-threonylglycine is a tetrapeptide composed of four amino acids: L-asparagine, L-alanine, L-threonine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Introducing different functional groups to the peptide backbone or side chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymes like pepsin.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Reagents like NBS (N-bromosuccinimide) for bromination or diazonium salts for diazotization.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids, while oxidation might produce modified amino acids with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-alanyl-L-threonylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of L-Asparaginyl-L-alanyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can also serve as a substrate for proteases, leading to its cleavage and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.
L-Asparaginyl-L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucine: A longer peptide with different biological properties.
Uniqueness
L-Asparaginyl-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of polar and non-polar residues allows for diverse interactions in biological and chemical systems.
Eigenschaften
CAS-Nummer |
627460-10-0 |
|---|---|
Molekularformel |
C13H23N5O7 |
Molekulargewicht |
361.35 g/mol |
IUPAC-Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H23N5O7/c1-5(17-12(24)7(14)3-8(15)20)11(23)18-10(6(2)19)13(25)16-4-9(21)22/h5-7,10,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,25)(H,17,24)(H,18,23)(H,21,22)/t5-,6+,7-,10-/m0/s1 |
InChI-Schlüssel |
PLWONAJOMGCHJU-XIVUIJJLSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)
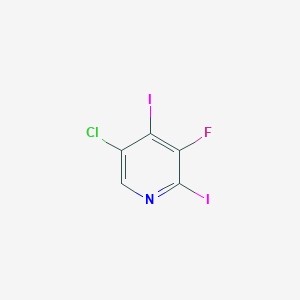
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
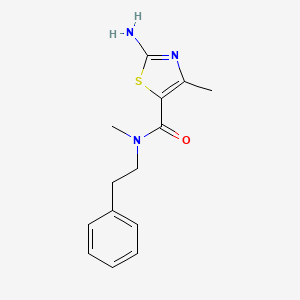
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
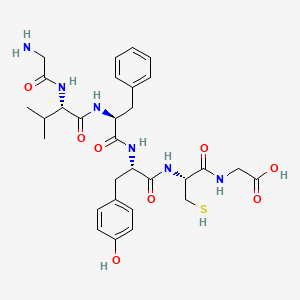
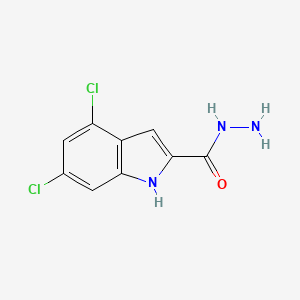
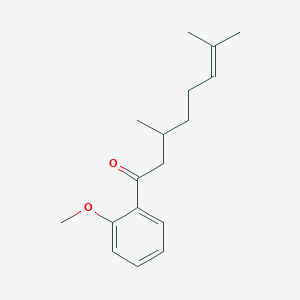
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
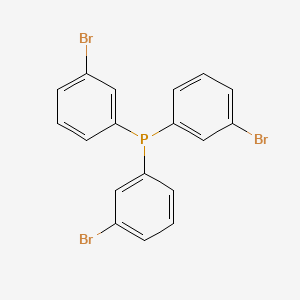
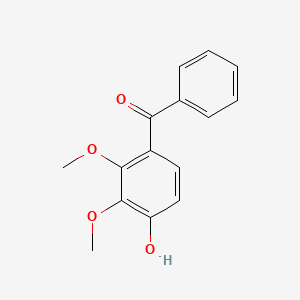
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
